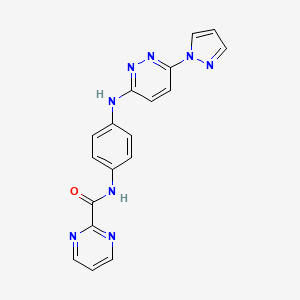

![molecular formula C17H18N6O4 B2488453 N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 899971-45-0](/img/structure/B2488453.png)

N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of related pyrazolo[3,4-d]pyrimidin-5-yl acetamide derivatives involves multiple steps, starting from key intermediates such as methyl 3-methoxy-5-methylbenzoate. These compounds are synthesized with the aim of finding new anticancer agents, where different aryloxy groups are attached to the C2 of the pyrimidine ring. This methodical approach allows for the generation of compounds with potential biological activity, as demonstrated by some compounds showing appreciable cancer cell growth inhibition against various cancer cell lines (Al-Sanea et al., 2020).

Molecular Structure Analysis The molecular structure of pyrazolo[3,4-d]pyrimidin-5-yl acetamide derivatives and their coordination complexes have been extensively studied. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrate how hydrogen bonding affects the self-assembly process and exhibits significant antioxidant activity, showcasing the intricate relationship between molecular structure and biological function (Chkirate et al., 2019).

Chemical Reactions and Properties The chemical reactivity of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrates anti-inflammatory activity, highlighting the potential of these compounds for therapeutic applications. This includes synthesizing derivatives by reacting pyrazole with substitutions at positions 1 and 3 with various substituted acetamides, further illustrating the versatility of these compounds in chemical synthesis and biological applications (Sunder & Maleraju, 2013).

Physical Properties Analysis Analysis of the physical properties of such compounds is crucial for understanding their behavior in biological systems. Although specific studies directly analyzing the physical properties of N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide were not found, general practices involve characterizing compounds through techniques such as NMR, IR spectroscopy, and mass spectrometry to determine their purity, stability, and structural conformation.

Chemical Properties Analysis The chemical properties of pyrazolo[3,4-d]pyrimidin-5-yl acetamides, such as reactivity, stability, and functional group transformations, are pivotal for their potential biological applications. Studies like the speculative analysis on the electronic structure and molecular docking of related compounds indicate their chemical reactivity and interaction with biological targets, providing insights into their mechanism of action and potential as therapeutic agents (Shukla & Yadava, 2020).

Scientific Research Applications

Anticancer Activity

Compounds closely related to N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide have been investigated for their anticancer properties. A study by Al-Sanea et al. (2020) synthesized derivatives of this compound and tested their effectiveness against 60 cancer cell lines. One compound demonstrated significant cancer cell growth inhibition in several cancer cell lines, highlighting the potential of these compounds in cancer therapy (Al-Sanea et al., 2020).

Coordination Complexes and Antioxidant Activity

K. Chkirate et al. (2019) explored the construction of coordination complexes using pyrazole-acetamide derivatives, including compounds similar to N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide. These complexes were characterized and showed significant antioxidant activity, suggesting their potential use in therapeutic applications (Chkirate et al., 2019).

Imaging and Diagnostics

F. Dollé et al. (2008) reported on the synthesis of radioligands closely related to N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide, specifically designed for in vivo imaging using positron emission tomography (PET). Such compounds can be valuable in medical diagnostics, especially in identifying and studying various disease states (Dollé et al., 2008).

Heterocyclic Compounds in Pharmacology

Research by M. Faheem (2018) involved the study of heterocyclic compounds, including derivatives of N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide, for their pharmacological potential. These compounds showed promise in toxicity assessment, tumor inhibition, and anti-inflammatory actions, indicating their diverse therapeutic applications (Faheem, 2018).

properties

IUPAC Name |

N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O4/c1-11(25)20-12-2-4-13(5-3-12)21-15(26)9-22-10-18-16-14(17(22)27)8-19-23(16)6-7-24/h2-5,8,10,24H,6-7,9H2,1H3,(H,20,25)(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNFYDFYCTZNRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

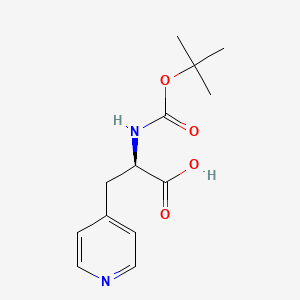

![tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2488371.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B2488372.png)

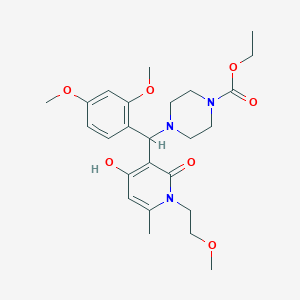

![1,3-Diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2488373.png)

![(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[4-[(3-Aminophenyl)methyl]phenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B2488377.png)

![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B2488380.png)

![4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol](/img/structure/B2488385.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2488389.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B2488390.png)

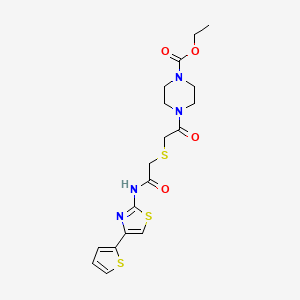

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2488392.png)